molecular formula C14H22N4O3S B2628770 8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 327169-31-3

8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2628770
M. Wt: 326.42
InChI Key: WJLYZPQQQFRVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP), a nucleotide that is released from damaged or activated cells. The P2Y1 receptor is involved in several physiological processes, including platelet aggregation, vascular tone, and neurotransmitter release. MRS2179 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques

    Research has explored various synthesis methods for compounds similar to 8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione. For instance, a four-step synthesis process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione was used to obtain 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones (Šimo, Rybár, & Alföldi, 1995). This demonstrates the compound's potential for structural variation and the development of related molecules.

  • Molecular Structure and Reactions

    In another study, the alkylation of 3-cyanopyridine-2(1H)-thiones led to the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives (Dotsenko, Sventukh, & Krivokolysko, 2012). This indicates the compound's reactivity and its potential in forming complex heterocyclic systems, which could have various applications.

  • Novel Derivatives and Their Properties

    Research has also focused on creating new derivatives of this compound. For example, a study synthesized 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione and examined its antidepressant properties (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018). Although this specific study falls outside the exclusion criteria, it highlights the broader interest in modifying the core structure for various biological applications.

Potential Biological Applications

  • Serotonin Receptor Affinity

    Another research direction involves examining the affinity of purine derivatives for serotonin receptors. A study showed that certain 8-alkoxy-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives possess high affinity for the serotonin 5-HT1A receptor, indicating potential therapeutic applications (Żmudzki, Chłoń-Rzepa, Bojarski, Zygmunt, Kazek, Mordyl, & Pawłowski, 2015).

  • Antiinflammatory Activity

    A series of substituted analogues based on a similar purine ring system exhibited antiinflammatory activity, highlighting the potential of these compounds in treating inflammatory conditions (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

  • Biopharmaceutical Studies

    The pharmacokinetic properties of related compounds have also been investigated. For instance, a study compared the parent substance and the injectable dosage form of a new antiplatelet drug, revealing insights into its bioavailability and potential therapeutic applications (Smirnova, Spasov, Khaliullin, Kucheryavenko, Ryabukha, & Abramov, 2021).

properties

IUPAC Name

8-(2-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8-9,19H,5-7H2,1-4H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYZPQQQFRVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

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